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Abstract
Dihydroevocarpine is a quinolone alkaloid isolated from the traditional Chinese medicinal

herb Evodia rutaecarpa.[1] This document provides a comprehensive technical overview of its

chemical properties, biological activities, and mechanisms of action, with a focus on its

potential in drug development. Dihydroevocarpine has demonstrated significant preclinical

activity as an anticancer agent, particularly in acute myeloid leukemia (AML), and possesses

anti-inflammatory and antimicrobial properties.[1][2] Its primary mechanism of action in AML

involves the potent inhibition of the mTOR signaling pathway through the suppression of both

mTORC1 and mTORC2 complexes.[1][3] Furthermore, its anti-inflammatory effects are

associated with the modulation of the JAK-STAT and MAPK signaling pathways. This guide

details the available data on Dihydroevocarpine, outlines relevant experimental protocols for

its study, and visualizes key cellular pathways and workflows to support further research and

development efforts.

Chemical and Physical Properties
Dihydroevocarpine is a natural monomer belonging to the quinolone alkaloid class.[1] Its

fundamental chemical and physical characteristics are summarized below. While specific

experimental data for properties like melting point and water solubility are not readily available

in the cited literature, key identifiers and computed properties have been established.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b119218?utm_src=pdf-interest
https://www.benchchem.com/product/b119218?utm_src=pdf-body
https://www.mdpi.com/1422-0067/22/11/5889
https://www.benchchem.com/product/b119218?utm_src=pdf-body
https://www.mdpi.com/1422-0067/22/11/5889
https://www.maxapress.com/article/id/685b4dcdfa6c5854b3e78a2f
https://www.mdpi.com/1422-0067/22/11/5889
https://pmc.ncbi.nlm.nih.gov/articles/PMC7179954/
https://www.benchchem.com/product/b119218?utm_src=pdf-body
https://www.benchchem.com/product/b119218?utm_src=pdf-body
https://www.mdpi.com/1422-0067/22/11/5889
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b119218?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Data Reference(s)

IUPAC Name
1-methyl-2-tridecylquinolin-4-

one
[4]

Molecular Formula C₂₃H₃₅NO [4][5]

Molecular Weight 341.53 g/mol [5]

CAS Number 15266-35-0 [4][5]

Appearance Solid [6]

Solubility
DMSO: 16.67 mg/mL (48.81

mM)
[7]

Storage (Powder) -20°C for 3 years [4]

Storage (In Solvent) -80°C for 1 year [4]

Biological Activity and Quantitative Data
Dihydroevocarpine exhibits a range of biological activities, with its anticancer and anti-

inflammatory effects being the most prominent in current research.

Anticancer Activity
The primary anticancer activity of Dihydroevocarpine has been demonstrated in the context of

Acute Myeloid Leukemia (AML). Studies show that it induces cytotoxicity, promotes apoptosis,

and causes a G0/G1 cell cycle arrest in AML cells.[1] Furthermore, it has been shown to inhibit

tumor growth in an in vivo AML xenograft model.[1] This activity is particularly noteworthy as it

can overcome the protective effects of the bone marrow microenvironment, a common cause of

chemoresistance.[1]

Assay Type Cell Line(s) IC₅₀ Value Reference(s)

Cytotoxicity (AML) HL-60 N/A [1]

Note: While the cytotoxic effect is documented, specific IC₅₀ values were not available in the

reviewed literature.
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Anti-inflammatory Activity
Dihydroevocarpine is reported to possess anti-inflammatory properties.[2][8] This activity is

linked to its ability to modulate key inflammatory signaling pathways.[8] It has been shown to

improve atopic dermatitis-like symptoms in mouse models by suppressing inflammatory

mediators.[8]

Assay Type Mediator IC₅₀ Value Reference(s)

Inhibition of

Inflammatory

Cytokines

TNF-α, IL-6 N/A [8]

Note: Quantitative IC₅₀ values for the inhibition of specific inflammatory mediators were not

available in the reviewed literature.

Antimicrobial Activity
The compound has shown potent activity against Helicobacter pylori, a bacterium linked to

various gastrointestinal diseases.[9] It is also reported to have broader antimicrobial effects.[2]

Mechanism of Action
Dihydroevocarpine's biological effects are attributed to its interaction with specific intracellular

signaling pathways.

mTOR Pathway Inhibition
In AML cells, the primary mechanism of action is the inhibition of the mTOR (mechanistic Target

of Rapamycin) pathway.[1] Dihydroevocarpine suppresses the activity of both mTOR

Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), leading to the disruption of

downstream signaling cascades that control cell growth, proliferation, and survival.[1][3][5]
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Dihydroevocarpine inhibits mTORC1 and mTORC2 signaling.

JAK-STAT and MAPK Pathway Modulation
The anti-inflammatory effects of Dihydroevocarpine are associated with the downregulation of

the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) and mitogen-

activated protein kinase (MAPK) signaling pathways.[8] These pathways are crucial for the
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production of pro-inflammatory cytokines like TNF-α and IL-6. By inhibiting these cascades,

Dihydroevocarpine can reduce the inflammatory response.
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Dihydroevocarpine modulates JAK-STAT and MAPK pathways.

Pharmacokinetics and Toxicology
Pharmacokinetics

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 13 Tech Support

https://www.benchchem.com/product/b119218?utm_src=pdf-body
https://www.benchchem.com/product/b119218?utm_src=pdf-body-img
https://www.benchchem.com/product/b119218?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b119218?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Detailed pharmacokinetic studies focusing specifically on Dihydroevocarpine are limited in the

available literature. One study analyzed a decoction containing seven alkaloids from Evodia

rutaecarpa administered orally to rats, but did not report individual parameters for

Dihydroevocarpine.[1] Therefore, key ADME (Absorption, Distribution, Metabolism, Excretion)

parameters remain to be elucidated.

Parameter Value Route Species Reference(s)

Cₘₐₓ N/A N/A N/A N/A

Tₘₐₓ N/A N/A N/A N/A

AUC N/A N/A N/A N/A

Half-life (t₁/₂) N/A N/A N/A N/A

Bioavailability N/A N/A N/A N/A

Toxicology
According to available safety data sheets, Dihydroevocarpine is classified as harmful if

swallowed and very toxic to aquatic life with long-lasting effects.[6] It is not classified as a

probable or confirmed human carcinogen by IARC, NTP, or OSHA.[6] Standard precautions for

handling laboratory chemicals should be observed.[6]

Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the

study of Dihydroevocarpine.

Isolation and Purification from Evodia rutaecarpa
This protocol is a composite based on high-speed counter-current chromatography (HSCCC)

methods used for isolating alkaloids from E. rutaecarpa.[4][5]

Extraction:

Air-dried and powdered fruits of Evodia rutaecarpa are extracted with 95% ethanol at room

temperature.
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The solvent is evaporated under reduced pressure to yield a crude extract.

The crude extract is then dissolved in a 0.5% HCl solution and partitioned with petroleum

ether to remove non-alkaloidal components.

The aqueous layer is basified with NH₃·H₂O to pH 9-10 and then extracted with chloroform

to obtain the crude alkaloid fraction.

HSCCC Separation:

A two-phase solvent system is prepared, for example, n-hexane-ethyl acetate-methanol-

water (5:5:7:5, v/v/v/v).[4]

The HSCCC column is filled with the upper phase (stationary phase).

The crude alkaloid fraction, dissolved in a mixture of the upper and lower phases, is

injected into the column.

The apparatus is rotated while the lower phase (mobile phase) is pumped through the

column at a defined flow rate (e.g., 2.0 mL/min).

Fractions are collected and monitored by HPLC or TLC.

Purification and Identification:

Fractions containing Dihydroevocarpine are pooled and the solvent is evaporated.

The purity of the isolated compound is assessed by analytical HPLC.

Structural identification is confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-

NMR, and mass spectrometry.[5]
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Workflow for the isolation of Dihydroevocarpine.

In Vitro Cytotoxicity Assay (MTT-Based)
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This protocol describes a standard method to determine the cytotoxic effects of

Dihydroevocarpine on AML cell lines (e.g., HL-60).

Cell Seeding:

AML cells are seeded into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100

µL of complete culture medium.

Cells are allowed to attach or stabilize for 24 hours.

Compound Treatment:

A stock solution of Dihydroevocarpine is prepared in DMSO and serially diluted in culture

medium to achieve a range of final concentrations.

The medium is removed from the wells and replaced with 100 µL of medium containing the

various concentrations of Dihydroevocarpine or vehicle control (DMSO).

The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5%

CO₂ incubator.

MTT Addition and Incubation:

10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5

mg/mL in PBS) is added to each well.

The plate is incubated for an additional 4 hours at 37°C, allowing viable cells to reduce the

yellow MTT to purple formazan crystals.

Formazan Solubilization and Measurement:

100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to each well to

dissolve the formazan crystals.

The plate is incubated overnight at 37°C or shaken for 15 minutes to ensure complete

dissolution.

The absorbance is measured at 570 nm using a microplate reader.
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Data Analysis:

The percentage of cell viability is calculated relative to the vehicle-treated control cells.

The IC₅₀ value (the concentration of Dihydroevocarpine that inhibits cell growth by 50%)

is determined by plotting a dose-response curve.

Western Blot for mTOR Pathway Analysis
This protocol outlines the procedure to assess the effect of Dihydroevocarpine on the

phosphorylation status of mTOR pathway proteins.

Cell Lysis:

AML cells are treated with Dihydroevocarpine at various concentrations for a specified

time.

Cells are harvested and washed with ice-cold PBS.

Cells are lysed on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease

and phosphatase inhibitors.

The lysate is centrifuged at 14,000 rpm for 15 minutes at 4°C, and the supernatant

(protein extract) is collected.

Protein Quantification:

The protein concentration of each lysate is determined using a BCA or Bradford protein

assay.

SDS-PAGE and Protein Transfer:

Equal amounts of protein (e.g., 20-30 µg) are mixed with Laemmli sample buffer, boiled for

5 minutes, and loaded onto an SDS-polyacrylamide gel.

Proteins are separated by electrophoresis and then transferred to a PVDF or nitrocellulose

membrane.
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Immunoblotting:

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-

buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

The membrane is incubated overnight at 4°C with primary antibodies specific for

phosphorylated and total forms of mTOR, Akt, p70S6K, and 4E-BP1. A loading control

antibody (e.g., β-actin or GAPDH) is also used.

The membrane is washed with TBST and then incubated with the appropriate HRP-

conjugated secondary antibody for 1 hour at room temperature.

Detection and Analysis:

After further washing, the protein bands are visualized using an enhanced

chemiluminescence (ECL) detection system.

The band intensities are quantified using densitometry software. The ratio of

phosphorylated protein to total protein is calculated to determine the inhibition of pathway

signaling.

Applications in Drug Development
Dihydroevocarpine represents a promising lead compound for drug development, particularly

in oncology and immunology.

Oncology: Its unique mechanism of inhibiting both mTORC1 and mTORC2 makes it a

compelling candidate for AML therapies, especially in overcoming resistance conferred by

the tumor microenvironment.[1] Further studies could explore its efficacy in other cancers

where the mTOR pathway is dysregulated.

Inflammatory Diseases: Its ability to modulate JAK-STAT and MAPK pathways suggests

potential applications in treating chronic inflammatory conditions such as rheumatoid arthritis

or atopic dermatitis.[8]

Antimicrobial Therapy: The potent activity against H. pylori warrants further investigation for

its potential use in treating peptic ulcers and related gastric conditions.[9]
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Future research should focus on lead optimization to improve pharmacokinetic properties,

conducting detailed in vivo efficacy and toxicology studies, and elucidating the full spectrum of

its biological targets to fully realize its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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